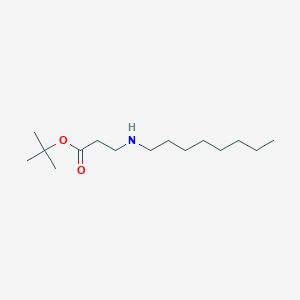

tert-Butyl 3-(octylamino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-(octylamino)propanoate is a chemical compound with the molecular formula C15H31NO2 and a molecular weight of 257.41 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(octylamino)propanoate typically involves the reaction of tert-butyl acrylate with octylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Analyse Chemischer Reaktionen

Tert-Butyl 3-(octylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

One of the primary applications of tert-butyl 3-(octylamino)propanoate is as an antioxidant and stabilizer for polymers. Its ability to inhibit oxidative degradation makes it valuable in enhancing the longevity and performance of various synthetic materials.

Case Study: Polyvinyl Chloride (PVC) Stabilization

- Researchers have demonstrated that incorporating this compound into PVC formulations significantly improves thermal stability and resistance to oxidative degradation. This application is crucial for extending the lifespan of PVC products used in construction and consumer goods .

| Polymer Type | Stabilizer Used | Effect on Stability |

|---|---|---|

| Polyvinyl Chloride | This compound | Enhanced thermal stability |

| Polyethylene | Mixture of phenolic antioxidants | Reduced oxidation rates |

Pharmaceutical Applications

In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

- A study highlighted the use of this compound as a precursor in synthesizing novel anticancer compounds. The compound's amino group facilitates further reactions, enabling the attachment of various functional groups that enhance biological activity .

Chemical Synthesis

The compound is also utilized in organic synthesis as a reagent or catalyst due to its reactivity. It can participate in various chemical reactions, including esterification and amination processes.

Case Study: Esterification Reactions

- In laboratory settings, this compound has been employed to synthesize esters from carboxylic acids and alcohols, demonstrating its versatility as a building block in organic chemistry .

Summary of Findings

The applications of this compound span multiple domains, primarily focusing on polymer stabilization, pharmaceutical synthesis, and organic reactions. Its effectiveness as an antioxidant in polymers is particularly noteworthy, providing enhanced durability against environmental factors.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(octylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl 3-(octylamino)propanoate can be compared with other similar compounds such as:

Tert-Butyl propionate: This compound has a similar ester functional group but lacks the octylamino moiety, making it less versatile in certain applications.

Octylamine derivatives: These compounds share the octylamino group but differ in their ester or other functional groups, leading to variations in their chemical properties and applications.

Biologische Aktivität

tert-Butyl 3-(octylamino)propanoate is a compound that has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a propanoate structure with an octylamino side chain. This configuration contributes to its lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant capabilities, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Cellular Mechanisms : It may interact with cellular pathways involved in inflammation and apoptosis.

Antioxidant Activity

Studies on related compounds indicate that the tert-butyl group enhances the antioxidant properties of phenolic compounds. For instance, derivatives of tert-butyl phenols have shown efficacy in reducing oxidative stress in neuronal cells and protecting against oxidative damage in various tissues .

Case Studies

- Neuroprotective Effects : A study on related tert-butyl phenolic antioxidants showed neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. This indicates that compounds with a similar structure may also offer protective benefits in neurodegenerative conditions .

- Inflammation Modulation : Tert-butyl hydroquinone, another related compound, has been shown to mitigate inflammation and improve outcomes in models of oxidative stress-related diseases . This suggests that this compound could have similar effects.

Data Table: Biological Activity Comparison

Eigenschaften

IUPAC Name |

tert-butyl 3-(octylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-5-6-7-8-9-10-12-16-13-11-14(17)18-15(2,3)4/h16H,5-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMOBBMEPPNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.